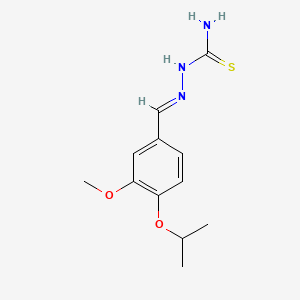

4-isopropoxy-3-methoxybenzaldehyde thiosemicarbazone

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiosemicarbazone derivatives, including compounds similar to 4-isopropoxy-3-methoxybenzaldehyde thiosemicarbazone, involves the reaction of thiosemicarbazide with aldehydes. For instance, the synthesis process of related compounds has been well-documented, illustrating the reactivity of thiosemicarbazide with various aldehydes to form thiosemicarbazone derivatives under specific conditions (Khalaji et al., 2013).

Molecular Structure Analysis

The molecular structure of thiosemicarbazone derivatives reveals a notable planarity and the potential for varied substituent effects on the phenol rings. X-ray diffraction studies provide insights into the crystal structure, showcasing how the presence of bulky substituents influences the molecular conformation without significantly altering the thiosemicarbazide moiety's structure (Chumakov et al., 2014).

Chemical Reactions and Properties

Thiosemicarbazones undergo a variety of chemical reactions, showcasing their reactivity and functional versatility. For example, the reaction of thiosemicarbazones with metal ions forms complex compounds, demonstrating their potential as ligands in coordination chemistry. These reactions not only highlight the chemical properties of thiosemicarbazones but also their applicability in forming complexes with potential biological activities (Quiroga et al., 1998).

Physical Properties Analysis

The physical properties of thiosemicarbazone derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents on the phenol rings. Studies involving the crystallographic analysis of related compounds provide valuable data on their physical properties, including crystal structure, which can be used to infer the properties of 4-isopropoxy-3-methoxybenzaldehyde thiosemicarbazone (Yıldız et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-isopropoxy-3-methoxybenzaldehyde thiosemicarbazone, including its reactivity, stability, and interaction with various chemical agents, can be explored through spectroscopic studies. These studies provide insights into the compound's electronic structure, bond strengths, and potential for interactions with biological targets, reflecting its chemical behavior and functional applications in various fields (Silva et al., 2020).

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiosemicarbazones, including 3-Methoxybenzaldehyde thiosemicarbazone, have been recognized for their significant biological and pharmacological activities, particularly in cancer research. A study synthesized and characterized these compounds, demonstrating their in vitro anticancer activities against various cell lines. The compounds showed comparative IC50 values and growth inhibition with the standard drug Doxorubicin, highlighting their potential as multitargeting drug candidates for further cancer research. The molecular docking on targeted proteins indicated strong binding energies, suggesting effective interactions at the molecular level. Additionally, the compounds possessed desirable ADMET and drug-likeness properties, making them suitable for further development as anticancer agents (Zeleke Sibuh et al., 2021).

Metal Complex Formation

The polarographic behavior of divalent metal complexes formed by 4-methoxybenzaldehyde thiosemicarbazone with various metal ions, including Manganese (II), Iron (II), Cobalt (II), Nickel (II), and Zinc (II), was analyzed. This study highlighted the compound's ability to form stable complexes with these metals, indicated by a sharp change in the E1/2 values of the transition metal ions in the presence of the ligand. The irreversible polarographic behavior and the calculated kinetic parameters suggested potential applications in studying coordination complexes and their substitution reactions, contributing to the understanding of complexation and stability constants (Saraswat & Saraswat, 2021).

Cholinesterase Inhibition

A research synthesized para-substituted thiosemicarbazone derivatives, evaluating them for anticholinesterase inhibitory activity. These compounds, including those derived from 4-ethoxybenzaldehyde and 4-nitrobenzaldehyde, showed potent inhibitory activity against the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This activity is compared with the standard drug galantamine, highlighting the potential of these thiosemicarbazones in treating diseases associated with cholinesterase, such as Alzheimer's (Khan et al., 2023).

Corrosion Inhibition

Thiosemicarbazones have also been explored for their anticorrosive activity, with studies demonstrating their effectiveness in protecting AISI 1020 carbon steel in an acid medium. The synthesized 2-hydroxybenzaldehyde thiosemicarbazone showed high anticorrosive efficiency, even at low concentrations. Electrochemical methods confirmed the protective film formation on the metal surface, indicating the compounds' potential as effective corrosion inhibitors (Albuquerque, 2017).

Propiedades

IUPAC Name |

[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-8(2)17-10-5-4-9(6-11(10)16-3)7-14-15-12(13)18/h4-8H,1-3H3,(H3,13,15,18)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOFKPXARTZUOT-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=NNC(=S)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)/C=N/NC(=S)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425951 | |

| Record name | AK-968/40388981 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6292-78-0 | |

| Record name | NSC9942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AK-968/40388981 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)